molecular formula C12H15N3O2 B2859038 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1396686-78-4

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2859038
CAS No.: 1396686-78-4
M. Wt: 233.271
InChI Key: QSJJXLSMPRYBAP-UHFFFAOYSA-N
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Description

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

The synthesis of 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can be achieved through several routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide undergoes several types of chemical reactions due to the presence of its azetidine ring and functional groups. Common reactions include:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In the context of cancer therapy, it acts as an inhibitor of the STAT3 pathway. STAT3 is a transcription factor that, when aberrantly activated, contributes to the growth and survival of cancer cells . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting the transcription of genes involved in cell proliferation and survival.

Comparison with Similar Compounds

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other azetidine derivatives.

Properties

IUPAC Name

1-acetyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-3-2-4-13-5-10/h2-5,11H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJXLSMPRYBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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